molecular formula C13H26N2O4 B6309236 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid CAS No. 2109172-86-1

3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid

Cat. No.: B6309236
CAS No.: 2109172-86-1
M. Wt: 274.36 g/mol
InChI Key: RHTOTZHVESFYOI-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino propyl chain.

Mechanism of Action

Target of Action

It’s known that this compound is atert-butyloxycarbonyl-protected amino acid ionic liquid . These types of compounds are typically used in peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the compound without the addition of a base . This leads to the synthesis of dipeptides in satisfactory yields .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides . Dipeptides are molecules that consist of two amino acids joined by a single peptide bond. They are involved in various biological processes, including protein synthesis and enzymatic reactions.

Pharmacokinetics

It’s known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s bioavailability and its ability to reach its targets.

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides are essential components in biological systems, serving as building blocks for proteins and playing roles in various biochemical reactions.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s miscibility in various solvents can affect its ability to interact with its targets . Additionally, temperature can influence the compound’s state and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 3-(dimethylamino)propylamine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amine is then coupled with a suitable carboxylic acid derivative, such as 3-bromopropanoic acid, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxides or reduced to form primary amines.

    Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Formation of new amides or esters.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}butanoic acid
  • 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}pentanoic acid

Comparison:

  • Structural Differences: The length of the carbon chain in the carboxylic acid moiety varies among these compounds.
  • Unique Properties: 3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid is unique due to its specific chain length, which may influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-[3-(dimethylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)15(10-7-11(16)17)9-6-8-14(4)5/h6-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTOTZHVESFYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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